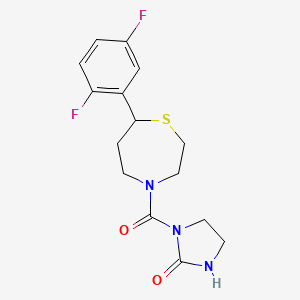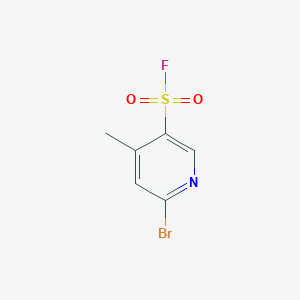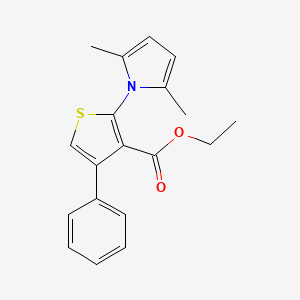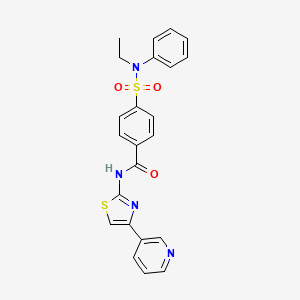
1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemical Influence in Bioactive Compounds Synthesis
Imidazolidin-4-ones, similar to the queried compound, are used as skeletal modifications in bioactive oligopeptides, acting either as proline surrogates or protecting the N-terminal amino acid against hydrolysis. A study highlighted the unexpected stereoselectivity in forming imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives of primaquine, an antimalarial drug. This research implies the importance of intramolecular hydrogen bonds in the stereoselectivity of imidazolidin-4-one formation, suggesting a nuanced approach to designing bioactive compounds with enhanced specificity and activity (Ferraz et al., 2007).
Antiprotozoal Activity Enhancement
Diphenyl-based bis(2-iminoimidazolidines), structurally related to the compound , have been modified by introducing halogen atoms to lower their pKa, resulting in improved activity against Trypanosoma brucei. This adjustment enhanced the compounds' in vitro activity and selectivity, showcasing a strategic chemical modification to improve pharmacological profiles for antiprotozoal therapy (Martínez et al., 2015).
Antibacterial Applications
A novel, nonmutagenic antibacterial compound, "2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride," designed to act as a pro-drug for targeting anaerobic bacteria, has been synthesized. The compound releases a lethal species specifically within the target bacterial cell, demonstrating a potential application for the queried compound in developing new antibacterial strategies (Dickens et al., 1991).
Antifungal Agents
Imidazole analogues of fluoxetine, resembling the structural core of the queried compound, displayed potent anti-Candida activity, outperforming miconazole and other antifungal agents. This indicates the potential of such compounds in antifungal therapy, especially for resistant strains (Silvestri et al., 2004).
Catalytic Synthesis Advances
Research on the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones, which are structural motifs common in pharmaceuticals and natural products, highlights the ongoing development of more sustainable and efficient protocols. This research offers insights into novel synthetic routes that could be applicable to compounds like the one queried, enhancing their accessibility for further study and application (Casnati et al., 2019).
Propriétés
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-10-1-2-12(17)11(9-10)13-3-5-19(7-8-23-13)15(22)20-6-4-18-14(20)21/h1-2,9,13H,3-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICKQGNZIUKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2604509.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2604511.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2604513.png)



![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2604522.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2604523.png)
![N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2604527.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide](/img/structure/B2604528.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2604529.png)

